molecular formula C20H20O7 B035582 Sesamolinol CAS No. 100016-94-2

Sesamolinol

Cat. No.: B035582
CAS No.: 100016-94-2
M. Wt: 372.4 g/mol
InChI Key: OJVGWDJIYBTWDS-AFHBHXEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and sesame. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Inhibition of Melanin Synthesis : Sesamolinol inhibits tyrosinase, a key enzyme in melanin synthesis, in vitro. This inhibition has implications for potential applications in skincare and treatment of hyperpigmentation disorders (Kumar et al., 2011).

  • Enhanced Bioavailability and Anti-inflammatory Activity : Encapsulation of this compound in phosphatidyl choline micelles has shown improved bioavailability and enhanced anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory conditions (Yashaswini et al., 2017).

  • Bioavailability and Tissue Distribution : Studies on rats have shown that this compound can penetrate the blood-brain barrier and undergo hepatobiliary excretion, indicating its potential for targeted delivery in various tissues, including the brain (Jan et al., 2008).

  • Management of Fungal Soybean Diseases : this compound has been tested for its effectiveness in managing fungal diseases in soybeans, demonstrating its potential as a natural alternative for pest control in agriculture (Brooker et al., 2000).

  • Antioxidative Properties : this compound and its metabolites have shown antioxidative properties, suggesting their potential role in reducing susceptibility to oxidative stress, which is relevant in various health conditions including aging and degenerative diseases (Kang et al., 1998).

  • Potential in Treating Postmenopausal Osteoporosis : Research has indicated that this compound can inhibit osteoclast formation and reduce bone loss in ovariectomized mice, suggesting its potential as a treatment for postmenopausal osteoporosis (Yang et al., 2021).

  • Anti-inflammatory Activity : this compound's inhibition of lipoxygenase supports its potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases (Yashaswini et al., 2017).

  • Antioxidant and Antibacterial Effects in Food Applications : Its strong antioxidant and antibacterial properties make this compound a candidate for enhancing food preservation and safety (Kumar & Singh, 2015).

  • Impact on Natural Killer Cells and Cancer Cells : this compound affects both natural killer cells and cancer cells, potentially creating an optimal environment for cancer cell sensitization, which could have implications in cancer therapy (Lee & Lee, 2018).

  • Inducing Apoptosis in Leukemia Cells : this compound has been observed to induce apoptosis in human lymphoid leukemia cells, suggesting its potential application in leukemia treatment (Miyahara et al., 2001).

Properties

CAS No.

100016-94-2

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

4-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-2-methoxyphenol

InChI

InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1

InChI Key

OJVGWDJIYBTWDS-AFHBHXEDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O

SMILES

COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesamolinol
Reactant of Route 2
Sesamolinol
Reactant of Route 3
Sesamolinol
Reactant of Route 4
Sesamolinol
Reactant of Route 5
Reactant of Route 5
Sesamolinol
Reactant of Route 6
Reactant of Route 6
Sesamolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.